2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and linked via a thioether bridge to an N-(4-(trifluoromethyl)phenyl)acetamide moiety. This compound combines electron-withdrawing groups (chloro, trifluoromethyl) and aromatic systems, making it a candidate for antimicrobial, anti-inflammatory, or enzyme-inhibitory applications. Its synthesis typically involves coupling reactions between activated carboxylic acids and heterocyclic thiols, as seen in analogous compounds .
Properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S2/c16-11-6-5-10(26-11)13-21-22-14(24-13)25-7-12(23)20-9-3-1-8(2-4-9)15(17,18)19/h1-6H,7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWNCEUSWCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.81 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF₃N₃OS |
| Molecular Weight | 385.81 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Synthesis
The synthesis typically involves multi-step reactions including:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Cyclization to Form the Oxadiazole : Involves hydrazides and carboxylic acid derivatives.
- Thioether Linkage Formation : Coupling of thiophene and oxadiazole using thiolating agents.
- Acylation : Final acylation step to yield the target compound.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against MRSA were reported as low as 9.5 µg/ml, indicating potent antibacterial activity .
Anticancer Activity
Research has highlighted the potential anticancer properties of oxadiazole derivatives:
- A study reported that derivatives similar to the target compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism by which these compounds exert their biological effects often involves:
- Enzyme Inhibition : Targeting specific enzymes crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interacting with cellular receptors that regulate various biological pathways.
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of oxadiazole derivatives showed that compounds with halogen substitutions (like chlorine and trifluoromethyl groups) significantly enhanced antimicrobial potency compared to their non-substituted counterparts.
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Related Oxadiazole Derivative | 9.5 | Antimicrobial (MRSA) |
Study on Anticancer Effects
In vitro studies have shown that certain oxadiazole derivatives lead to a reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer), with IC50 values indicating effective concentrations for therapeutic applications.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this class. For instance, derivatives of oxadiazole have shown significant activity against various cancer cell lines:
- In vitro Studies : Compounds similar to this one have demonstrated effective inhibition of tumor growth in models such as OVCAR-8 and NCI-H40 cell lines, with percent growth inhibitions reaching up to 86.61% .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action : Studies indicate that it exhibits potent activity against resistant bacterial strains by targeting essential biosynthetic pathways .
Material Science Applications
The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials:
- Polymer Chemistry : Its reactivity can be utilized in creating advanced polymers with specific properties tailored for electronics or coatings.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal reported that a related oxadiazole derivative exhibited significant anticancer activity against glioblastoma cells, indicating potential therapeutic applications .
- Antimicrobial Study : Research focusing on the antimicrobial efficacy of oxadiazole derivatives showed that compounds with similar structural features effectively inhibited bacterial growth in vitro .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Heterocyclic Core : The 1,3,4-oxadiazole in the target compound offers metabolic stability compared to thiadiazole or thiazole cores, which may influence bioavailability.
- Substituent Effects : The 5-chlorothiophen-2-yl group provides a planar, electron-deficient aromatic system, contrasting with the electron-rich dimethoxyphenyl in . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or chloro substituents .
- Linkage : The thioether bridge in the target compound and may improve membrane permeability over ether or ester linkages .
Comparison :
Key Findings :
- The trifluoromethyl group in the target compound may enhance antimicrobial activity compared to non-fluorinated analogs , though specific data are lacking.
- Imidazole-thioacetamides show COX inhibition, highlighting the role of the heterocycle in enzyme targeting.
Pharmacological Potential
Preparation Methods
Structural Overview and Key Features
The molecular formula of the compound is C₁₅H₉ClF₃N₃O₃S₂ , with a molecular weight of 435.8 g/mol . Its structure integrates three critical pharmacophores:
General Synthetic Strategies
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazide intermediates or condensation reactions. For this compound, two primary routes are proposed based on analogous methodologies.
Route 1: Hydrazide Intermediate Cyclization
Synthesis of Hydrazide Precursor
The process begins with the preparation of ethyl 2-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol as the key intermediate:
- Esterification : 5-Chlorothiophene-2-carboxylic acid is reacted with thionyl chloride to form the acid chloride, which is then treated with ethyl glycolate to yield ethyl 2-(5-chlorothiophen-2-yl)acetate .
- Hydrazide Formation : The ester is refluxed with hydrazine hydrate in ethanol, producing 2-(5-chlorothiophen-2-yl)acetohydrazide .
Oxadiazole Ring Formation
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH):
$$
\text{2-(5-Chlorothiophen-2-yl)acetohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol}
$$
This step proceeds via nucleophilic attack and elimination, forming the 1,3,4-oxadiazole ring.
Thioether Linkage and Acetamide Coupling
The mercapto group (-SH) on the oxadiazole reacts with 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide in acetone using potassium carbonate (K₂CO₃) as a base:
$$
\text{5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{CF}3 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$
The reaction achieves a yield of 60–80% after recrystallization from ethanol.
Route 2: Silicon-Mediated Cyclization (Patent Method)
A patent (CN117964574A) describes an alternative approach using silicon compounds for oxadiazole ring formation:
- Amide Activation : 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is treated with chlorotrimethylsilane (TMSCl) to form a silylated intermediate.
- Ring Closure : The intermediate undergoes thermal cyclization in toluene at 80–100°C, yielding 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole .
- Functionalization : The chloromethyl group is substituted with 5-chlorothiophen-2-thiol, followed by coupling with 4-(trifluoromethyl)aniline via an acetamide linker.
This method offers improved reaction speed and purity but requires specialized handling of silicon reagents.
Optimization and Mechanistic Insights
Spectroscopic Characterization
Key analytical data from analogous compounds include:
Comparative Analysis of Methods
| Parameter | Route 1 (Hydrazide Cyclization) | Route 2 (Silicon-Mediated) |
|---|---|---|
| Yield | 60–80% | Not reported |
| Reaction Time | 6–12 hours | 24 hours |
| Purification | Crystallization (ethanol) | Column chromatography |
| Scalability | High | Moderate |
| Cost | Low | High (silicon reagents) |
Route 1 is preferred for laboratory-scale synthesis due to readily available reagents, while Route 2 may suit industrial applications requiring high purity.
Q & A
Q. Key Optimization Factors :
- Temperature : Higher temperatures (70–80°C) improve reaction rates but may increase side products.
- Solvent : DMF enhances solubility of intermediates, while DCM minimizes hydrolysis .
- Catalysts : Use of triethylamine or DMAP accelerates acylation .
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Confirms substitution patterns (e.g., trifluoromethyl phenyl protons at δ 7.6–7.8 ppm; thiophene protons at δ 6.9–7.1 ppm) .
- ¹³C NMR : Identifies carbonyl groups (C=O at ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 472.03) .
- HPLC-PDA : Assesses purity (>95% for biological assays) .
How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Advanced Research Question
Key Structural Modifications :
Advanced Research Question
- Assay-Specific Variability :
- Enzyme vs. cell-based assays : Discrepancies may arise from differential membrane permeability or off-target effects .
- Dose-response validation : Use EC₅₀/IC₅₀ ratios to confirm target specificity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
How do computational methods (e.g., molecular docking) elucidate mechanistic interactions?
Advanced Research Question
- Docking Workflow :
- Critical Interactions :
- Hydrogen bonding between oxadiazole sulfur and Arg120 (COX-2).
- π-Stacking of trifluoromethyl phenyl with Tyr355 .
What factors influence the compound’s stability under physiological conditions?
Advanced Research Question
- pH-Dependent Hydrolysis :
- Degrades rapidly at pH < 3 (gastric conditions) via acetamide cleavage.
- Stable at pH 7.4 (plasma) for >24 hours .
- Light Sensitivity : Thiophene and oxadiazole moieties require amber vials to prevent photodegradation .
Basic Research Question
Q. Methodological Note :
- Use 10 µM as the starting concentration; DMSO controls must be <0.1% to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
